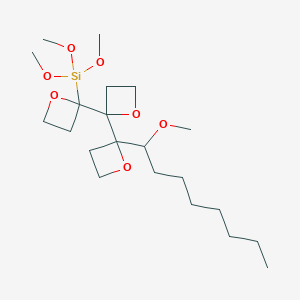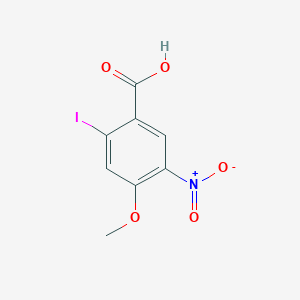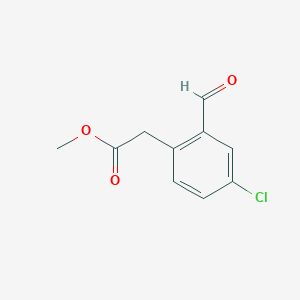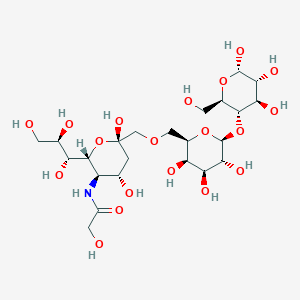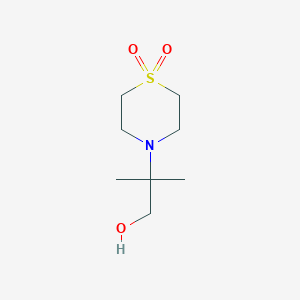
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide is an organic compound with the molecular formula C7H15NO3S. It is a thiomorpholine derivative, characterized by the presence of a thiomorpholine ring with a hydroxyl group and a methyl group attached to the second carbon. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the use of alkyl halides and sodium azide in a copper(I)-catalyzed azide-alkyne cycloaddition reaction . This method allows for the regioselective synthesis of the desired compound under mild conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
科学的研究の応用
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Further research is needed to fully elucidate the molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
4-(2-Hydroxyethyl)thiomorpholine 1,1-dioxide: Similar in structure but with an ethyl group instead of a methyl group.
1,2,4-Benzothiadiazine-1,1-dioxide: A different ring structure but shares the sulfone functional group.
Uniqueness
4-(1-Hydroxy-2-methylpropan-2-yl)thiomorpholine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and a methyl group on the thiomorpholine ring makes it a versatile compound for various applications.
特性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC名 |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C8H17NO3S/c1-8(2,7-10)9-3-5-13(11,12)6-4-9/h10H,3-7H2,1-2H3 |
InChIキー |
QCCRLJMUVXSKAU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CO)N1CCS(=O)(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
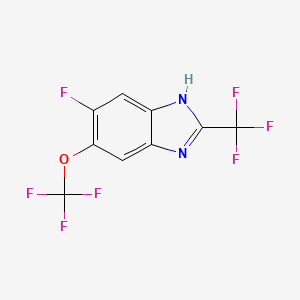

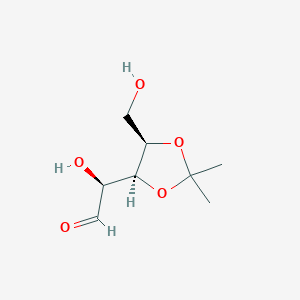
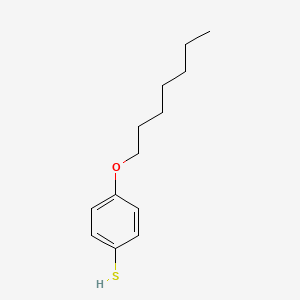
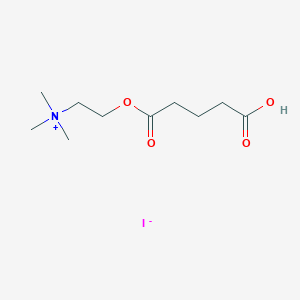

![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)
